

Infigratinib (Fgfr-IN-4): A Comparative Guide to Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Infigratinib (also known as BGJ398), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented here is intended to assist researchers in understanding the cross-reactivity of this compound with other kinases, thereby informing experimental design and interpretation of results in drug discovery and development.

Executive Summary

Infigratinib is a highly selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] [3] While demonstrating high potency for its primary targets, it exhibits significantly lower activity against a range of other kinases. This guide summarizes the quantitative data on its kinase inhibition profile, details the experimental protocols used for these assessments, and illustrates the signaling pathways affected by its primary and key off-target interactions.

Kinase Inhibition Profile of Infigratinib

The following table summarizes the in vitro inhibitory activity of Infigratinib against its primary targets and a selection of other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



Kinase Target	IC50 (nM)	Selectivity Fold (relative to FGFR1)
Primary Targets		
FGFR1	0.9[1][2][4]	1x
FGFR2	1.4[1][2][4]	~1.6x
FGFR3	1.0[1][2][4]	~1.1x
Off-Targets		
FGFR4	60[1][2]	~67x
VEGFR2	180[1]	200x
KIT	750[1]	~833x
ABL	2300[1]	~2556x
LYN	300[1]	~333x
FYN	1900[1]	~2111x
YES	1100[1]	~1222x
LCK	2500[1]	~2778x

Note: Lower IC50 values indicate higher potency. The selectivity fold is calculated by dividing the IC50 of the off-target kinase by the IC50 of FGFR1.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

Radiometric Kinase Assay (for IC50 Determination)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.



Objective: To determine the concentration of an inhibitor (e.g., Infigratinib) that reduces the kinase activity by 50% (IC50).

Materials:

- Purified recombinant kinase (e.g., GST-fusion FGFR3-K650E)
- Specific peptide substrate
- [y-33P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
- Test inhibitor (Infigratinib) at various concentrations
- 384-well plates
- Filter paper or scintillant-coated plates
- Phosphorimager or scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of Infigratinib in DMSO. A typical starting concentration might be 10 μM with 3-fold serial dilutions.
- Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and the non-radiolabeled ATP.
- Inhibitor Addition: Add the diluted Infigratinib or DMSO (as a control) to the appropriate wells.
- Enzyme and ATP Addition: Initiate the kinase reaction by adding the purified kinase and [y-33P]ATP mixture to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.



- Reaction Termination and Detection:
 - Filter-based: Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate. Wash the filter paper to remove unincorporated [y-33P]ATP.
 - Plate-based: Use scintillant-coated plates where the substrate is captured. Wash the wells to remove unincorporated [γ-33P]ATP.
- Signal Quantification: Measure the amount of incorporated radioactivity using a phosphorimager or a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

KINOMEscan® Competition Binding Assay (Broad Kinase Profiling)

This assay format measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a large number of kinases. It provides a broad overview of a compound's selectivity across the human kinome.

Objective: To determine the binding affinity (as a percentage of control or Kd) of a test compound to a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, a test compound, and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR signal.

Procedure:

 Assay Preparation: A library of human kinases, each tagged with a unique DNA identifier, is used. An active-site directed ligand is immobilized on a solid support (e.g., beads).

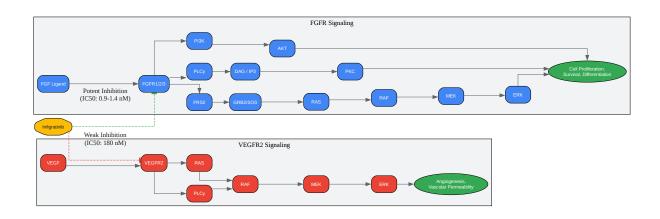


- Competition Reaction: The test compound (e.g., Infigratinib at a fixed concentration, typically 1 μ M or 10 μ M) is incubated with the kinase-DNA tag construct and the immobilized ligand beads.
- Equilibration: The mixture is allowed to reach binding equilibrium.
- Washing: The beads are washed to remove any unbound kinase.
- Elution and Quantification: The kinase-DNA tag constructs that remain bound to the beads are eluted. The amount of each specific kinase is then quantified using qPCR with primers specific to the DNA tag.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase. For more detailed characterization, a dose-response curve can be generated to determine the dissociation constant (Kd).

Signaling Pathway Analysis

Infigratinib's high selectivity for FGFR1-3 results in potent inhibition of their downstream signaling pathways. However, its cross-reactivity with other kinases, such as VEGFR2, can lead to off-target effects. The following diagram illustrates the primary FGFR signaling cascade and the pathway affected by VEGFR2 inhibition.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]



- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 4. bgj398.net [bgj398.net]
- To cite this document: BenchChem. [Infigratinib (Fgfr-IN-4): A Comparative Guide to Kinase Cross-reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405997#cross-reactivity-of-fgfr-in-4-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com